![molecular formula C19H18ClNO3 B7439098 N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide, commonly known as CP-544326, is a chemical compound that has been the subject of scientific research in recent years. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neuroprotection. In
Wirkmechanismus
CP-544326 acts as a selective antagonist of the N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide receptor, which is expressed in various brain regions, including the striatum, cortex, and hippocampus. N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide activation is known to modulate glutamate release and synaptic plasticity, and its dysfunction has been implicated in the pathophysiology of several neurological and psychiatric disorders. By blocking N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide activation, CP-544326 can modulate glutamate transmission and improve neuronal function in these disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects in preclinical studies. For example, it can reduce the release of glutamate and dopamine in the striatum, which is associated with motor deficits in Parkinson's disease. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in synaptic plasticity and neuroprotection. Moreover, CP-544326 can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CP-544326 has several advantages for lab experiments, including its high potency and selectivity for N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide, its well-established synthesis method, and its ability to modulate glutamate transmission and improve neuronal function. However, there are also some limitations to its use, such as its poor solubility in water and its potential off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for research on CP-544326. One direction is to further explore its therapeutic potential in various neurological and psychiatric disorders, including those that are currently difficult to treat with existing drugs. Another direction is to develop more potent and selective N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide antagonists based on the structure of CP-544326. Moreover, future studies could investigate the role of N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide in other brain functions and disorders, such as addiction and pain. Overall, CP-544326 is a promising compound that has the potential to advance our understanding and treatment of brain disorders.
Synthesemethoden
The synthesis of CP-544326 involves several steps, including the preparation of the cyclopropylamine intermediate, the coupling of the intermediate with the benzoyl chloride, and the final hydrolysis of the resulting amide. The detailed synthesis method has been described in several scientific publications, including a patent application by Pfizer Inc.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. In preclinical studies, CP-544326 has been shown to have neuroprotective effects, reduce motor deficits, and improve cognitive function in animal models of these disorders. Moreover, CP-544326 has been found to enhance the efficacy of other drugs used in the treatment of these disorders, such as levodopa and antipsychotics.
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-3-1-2-15(10-16)18(8-9-18)21-17(22)13-4-6-14(7-5-13)19(23)11-24-12-19/h1-7,10,23H,8-9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJZSEFITGAGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4(COC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
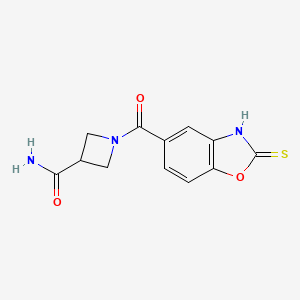
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
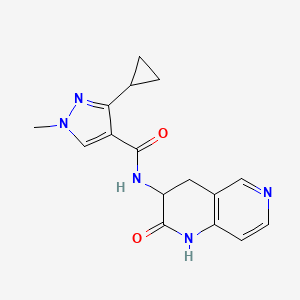
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
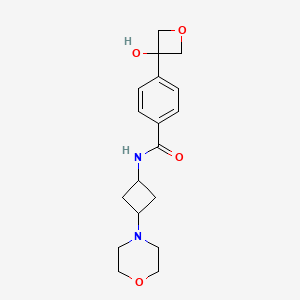
![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)
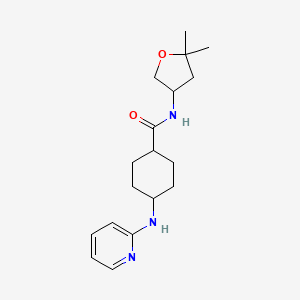
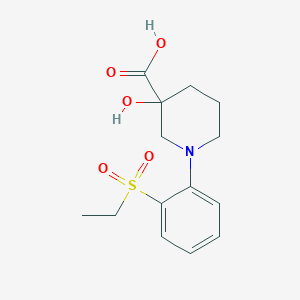
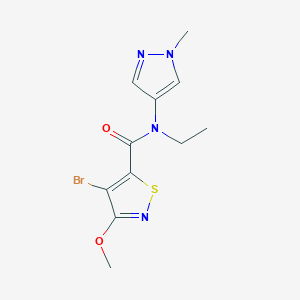
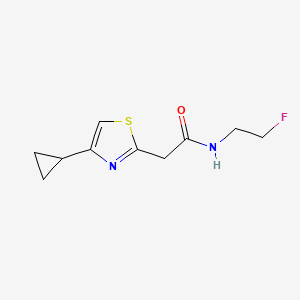
![N-[3-(2-chlorophenyl)cyclobutyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B7439110.png)